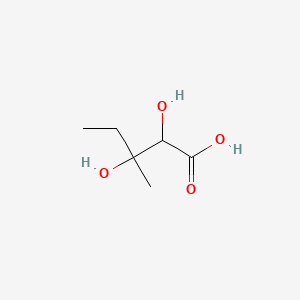

2,3-Dihydroxy-3-methylpentanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,3-Dihydroxy-Valerianic Acid is an organic compound belonging to the class of hydroxy fatty acids. These are fatty acids in which the chain bears a hydroxyl group. The chemical formula for 2,3-Dihydroxy-Valerianic Acid is C6H12O4, and it has a molecular weight of 148.1571 g/mol

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 2,3-Dihydroxyvaleriansäure kann durch verschiedene Methoden erfolgen. Ein üblicher Ansatz beinhaltet die Hydroxylierung von Valeriansäure. Dieser Prozess erfordert typischerweise die Verwendung starker Oxidationsmittel wie Kaliumpermanganat (KMnO4) oder Osmiumtetroxid (OsO4) unter kontrollierten Bedingungen, um Hydroxylgruppen an den Positionen 2 und 3 des Valeriansäuremoleküls einzuführen .

Industrielle Produktionsverfahren: In industrieller Umgebung kann die Produktion von 2,3-Dihydroxyvaleriansäure durch biotechnologische Verfahren optimiert werden. Beispielsweise wurde das Bakterium Klebsiella pneumoniae so modifiziert, dass es 2,3-Dihydroxyvaleriansäure durch Fermentation produziert. Durch die Störung bestimmter Gene im Stoffwechselweg, wie z. B. des ilvD-Gens, kann das Bakterium beträchtliche Mengen der Verbindung in seiner Nährlösung anreichern . Diese Methode bietet eine hohe Umwandlungsrate und einen hohen Endtiter, was sie für die großtechnische Produktion geeignet macht.

Analyse Chemischer Reaktionen

Arten von Reaktionen: 2,3-Dihydroxyvaleriansäure durchläuft verschiedene chemische Reaktionen, darunter Oxidation, Reduktion und Substitution.

Häufige Reagenzien und Bedingungen:

Oxidation: Die Hydroxylgruppen in 2,3-Dihydroxyvaleriansäure können unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) zu entsprechenden Ketonen oder Carbonsäuren oxidiert werden.

Reduktion: Die Verbindung kann unter Verwendung von Reduktionsmitteln wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) zu Diolen oder Alkoholen reduziert werden.

Substitution: Die Hydroxylgruppen können durch Reaktionen mit Reagenzien wie Thionylchlorid (SOCl2) oder Phosphortribromid (PBr3) durch andere funktionelle Gruppen substituiert werden.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation Ketone oder Carbonsäuren liefern, während die Reduktion Diole oder Alkohole erzeugen kann .

Wissenschaftliche Forschungsanwendungen

Metabolic Role and Biochemical Applications

2,3-Dihydroxy-3-methylpentanoic acid is primarily recognized as an intermediate in the metabolism of isoleucine, a branched-chain amino acid. Its biosynthesis involves several enzymatic reactions:

- Synthesis Pathway : It is produced from α-aceto-α-hydroxybutyrate through the action of acetolactate mutase and subsequent reduction. The compound is then converted into 2-keto-3-methylvalerate via dihydroxyacid dehydratase .

- Biological Importance : Elevated levels of this compound are observed in patients with maple syrup urine disease (MSUD), a metabolic disorder affecting branched-chain amino acid metabolism. This association highlights its significance in clinical diagnostics and metabolic studies .

Table 1: Key Enzymatic Reactions Involving this compound

| Reaction Type | Enzyme | Product |

|---|---|---|

| Reduction | Acetolactate mutase | 3-Hydroxy-2-keto-3-methylpentanoate |

| Dehydration | Dihydroxyacid dehydratase | 2-Keto-3-methylvalerate |

| Transamination | Transaminases | Isoleucine |

Chemical Synthesis and Research Applications

In synthetic organic chemistry, this compound serves as a chiral building block due to its stereochemistry. Its applications include:

- Chiral Auxiliary : The compound is utilized in the synthesis of various pharmaceuticals and agrochemicals where chirality is crucial for biological activity .

- Enzymatic Studies : Its interactions with specific enzymes provide insights into enzyme mechanisms and substrate specificity, making it a valuable tool in biochemical research .

Medical Applications

The therapeutic potential of this compound is under investigation:

- Metabolic Disorders : Understanding its role in MSUD aids in developing dietary interventions and enzyme replacement therapies for affected individuals .

- Drug Development : Research into its derivatives may lead to the discovery of new drugs targeting metabolic pathways involving branched-chain amino acids .

Industrial Applications

The compound's properties lend themselves to various industrial uses:

- Biodegradable Polymers : It can be incorporated into the production of biodegradable materials, contributing to sustainable practices in polymer chemistry .

- Flavoring Agents : Its unique flavor profile allows it to be used as a flavoring agent in food products .

Case Study 1: Maple Syrup Urine Disease

A study highlighted elevated levels of this compound in patients diagnosed with maple syrup urine disease. This finding underscores its role as a biomarker for metabolic disorders involving branched-chain amino acids. The research provided insights into potential therapeutic interventions aimed at managing the disorder through dietary modifications.

Case Study 2: Chiral Synthesis

Research focused on the asymmetric synthesis of pharmaceuticals has demonstrated the utility of this compound as a chiral auxiliary. The compound facilitated the selective formation of complex organic molecules, showcasing its importance in drug design and development.

Wirkmechanismus

The mechanism of action of 2,3-Dihydroxy-Valerianic Acid involves its interaction with specific molecular targets and pathways. The hydroxyl groups in the compound allow it to participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of various biological pathways, leading to its observed effects. For example, it may act as an allosteric modulator of certain receptors, influencing their activity and downstream signaling pathways .

Vergleich Mit ähnlichen Verbindungen

2,3-Dihydroxyvaleriansäure kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:

2,3-Dihydroxyisobutyrat: Ein Zwischenprodukt bei der Biosynthese von Valin und Leucin, das von Mikroorganismen wie Klebsiella pneumoniae produziert wird.

2,3-Dihydroxy-3-methylvalerat: Eine verwandte Verbindung mit ähnlichen chemischen Eigenschaften, aber unterschiedlichen biologischen Rollen.

Die Einzigartigkeit von 2,3-Dihydroxyvaleriansäure liegt in ihrem spezifischen Hydroxylierungsmuster und ihren potenziellen Anwendungen in verschiedenen Bereichen. Ihre Fähigkeit, verschiedene chemische Reaktionen einzugehen, und ihre Rolle in biologischen Signalwegen machen sie zu einer wertvollen Verbindung für die Forschung und industrielle Anwendungen.

Eigenschaften

CAS-Nummer |

562-43-6 |

|---|---|

Molekularformel |

C6H12O4 |

Molekulargewicht |

148.16 g/mol |

IUPAC-Name |

(2R,3R)-2,3-dihydroxy-3-methylpentanoic acid |

InChI |

InChI=1S/C6H12O4/c1-3-6(2,10)4(7)5(8)9/h4,7,10H,3H2,1-2H3,(H,8,9)/t4-,6+/m0/s1 |

InChI-Schlüssel |

PDGXJDXVGMHUIR-UJURSFKZSA-N |

SMILES |

CCC(C)(C(C(=O)O)O)O |

Isomerische SMILES |

CC[C@](C)([C@H](C(=O)O)O)O |

Kanonische SMILES |

CCC(C)(C(C(=O)O)O)O |

Physikalische Beschreibung |

Solid |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the biological significance of 2,3-Dihydroxy-3-methylpentanoic acid?

A1: this compound, often abbreviated as DHI, plays a crucial role in the biosynthesis of isoleucine, an essential amino acid. [] It serves as a substrate for the enzyme αβ-dihydroxyacid dehydratase, which catalyzes a key dehydration step in the isoleucine biosynthetic pathway. [, ]

Q2: How does the structure of this compound influence its activity as a substrate for αβ-dihydroxyacid dehydratase?

A2: Studies have shown that the stereochemistry of this compound is crucial for its recognition and activity with the enzyme. Specifically, only the 2R,3R-isomer of DHI supports the growth of isoleucine-requiring strains of Salmonella typhimurium and acts as a substrate for the αβ-dihydroxyacid dehydratase. [] This highlights the stereospecificity of the enzyme, which only utilizes substrates with the 2R configuration. [] Additionally, the size of the alkyl substituent at C-3 significantly impacts enzyme activity. For example, replacing the methyl group with a propyl group greatly reduces activity, while a butyl group almost completely abolishes it. []

Q3: Can you describe the stereospecific mechanism of αβ-dihydroxyacid dehydratase with this compound?

A3: The αβ-dihydroxyacid dehydratase exhibits stereospecificity by removing the proton from C-3 of the substrate that occupies the same stereochemical position as the departing hydroxyl group. [] This suggests a concerted mechanism where proton abstraction and hydroxyl group elimination occur in a coordinated manner.

Q4: Beyond its role in isoleucine biosynthesis, has this compound been found in other natural contexts?

A4: Interestingly, this compound is also found as the esterifying acid of strigosine, a pyrrolizidine alkaloid. [] This finding suggests a potential broader role for this compound in natural product biosynthesis.

Q5: Are there any synthetic routes available for obtaining specific isomers of this compound?

A5: Yes, researchers have successfully synthesized various isomers of this compound. For instance, the (2R,3S)-(-)-2,3-Dihydroxy-3-methylpentanoic acid was synthesized from a sugar derivative, demonstrating the potential for chirally controlled synthesis of this biologically relevant compound. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.